molecular formula C27H24N6O3 B2594358 8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one CAS No. 1031663-90-7

8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2594358
CAS No.: 1031663-90-7
M. Wt: 480.528
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core. Its structure includes a 3-phenyl substituent at position 3 and a 4-(3-methoxyphenyl)piperazine-1-carbonyl group at position 6.

Properties

IUPAC Name

8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O3/c1-36-21-9-5-8-20(17-21)31-12-14-32(15-13-31)27(35)19-10-11-22-23(16-19)33-25(28-26(22)34)24(29-30-33)18-6-3-2-4-7-18/h2-11,16-17,30H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXXTTMSTSAEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another method involves the use of 1,2,4-triazole-containing scaffolds, which are synthesized through reactions involving 3-amino-1,2,4-triazole .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods for producing large quantities of heterocyclic compounds . These methods ensure high yields and purity, making them suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while nucleophilic substitution can introduce various functional groups into the piperazine or triazole rings.

Scientific Research Applications

8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases such as c-Met and VEGFR-2, leading to antiproliferative effects on cancer cells . The compound’s structure allows it to bind to these targets, disrupting their normal function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Triazoloquinazolinone derivatives vary in substituents at positions 3, 8, and the piperazine ring. Key analogs include:

Compound Name Substituents (Position 8) Substituents (Position 3) Molecular Weight Key Properties
8-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-triazoloquinazolin-5-one (Target Compound) 4-(3-Methoxyphenyl)piperazine-carbonyl Phenyl ~500 (estimated) High lipophilicity (logP ~3.5)
3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-triazoloquinazolin-5-one (E543-0314) 4-Phenylpiperazine-carbonyl 4-Chlorophenyl 484.94 logP = 3.5464, PSA = 70.1 Ų
8-[4-(Pyridin-2-yl)piperazine-1-carbonyl]-3-(4-fluorophenyl)-triazoloquinazolin-5-one 4-(Pyridin-2-yl)piperazine-carbonyl 4-Fluorophenyl 469.48 Enhanced solubility (pyridine group)
4-Allyl-2-methylsulfonyl-triazolo[1,5-a]quinazolin-5-one Methylsulfonyl (Position 2) Allyl (Position 4) 304 Melting point: 152–154°C

Key Differences and Implications

Piperazine Modifications: The 3-methoxyphenyl group in the target compound may confer improved blood-brain barrier penetration compared to 4-phenylpiperazine (E543-0314) or pyridin-2-yl analogs ().

Synthetic Routes: Piperazine-carbonyl derivatives are typically synthesized via coupling reactions between triazoloquinazolinone intermediates and activated piperazine-carboxylic acids. In contrast, 2-methylsulfonyl derivatives (e.g., compound 9 in ) are synthesized via nucleophilic substitution with methylsulfonyl chloride.

Derivatives with methylsulfonyl or phenoxy groups () exhibit cardiovascular effects, including modulation of heart rate and blood pressure.

Physicochemical Properties :

  • The target compound’s 3-methoxyphenyl group increases lipophilicity (logP ~3.5) compared to 4-fluorophenyl analogs (logP ~3.0).
  • Pyridin-2-yl substituents () reduce logP and enhance aqueous solubility, favoring pharmacokinetic profiles.

Research Findings and Trends

  • Catalytic Efficiency: Optimized synthesis of triazoloquinazolines using novel catalysts (e.g., NGPU in ) reduces reaction times and improves yields compared to traditional methods.
  • Structure-Activity Relationships (SAR) :
    • Piperazine-carbonyl groups enhance binding to aminergic receptors, while 3-aryl substituents modulate selectivity.
    • Electron-withdrawing groups (e.g., Cl, F) at position 3 improve metabolic stability.

Biological Activity

8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of quinazoline derivatives and incorporates a triazole moiety, which is known for its diverse pharmacological properties. The combination of these structural features suggests potential applications in various therapeutic areas, including neuropharmacology and oncology.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve high yields and purity. Key steps in the synthesis may include:

  • Formation of the piperazine derivative.
  • Coupling reactions to introduce the methoxyphenyl group.
  • Cyclization processes to form the triazole and quinazoline rings.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar quinazoline derivatives. For instance, compounds containing the quinazoline moiety have demonstrated significant activity against various cancer cell lines. The mechanism often involves inhibition of key signaling pathways that promote cancer cell proliferation.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)10
Compound BHeLa (Cervical)15
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-triazolo[1,5-a]quinazolin-5-oneA549 (Lung)TBD

Neuropharmacological Activity

The piperazine derivatives are known for their interactions with neurotransmitter receptors. Specifically, compounds similar to 8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one have shown affinity for serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders.

Enzyme Inhibition Studies

Inhibitory activity against acetylcholinesterase (AChE) has been reported for triazole-containing hybrids. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance AChE inhibitory activity.

CompoundAChE Inhibition IC50 (µM)
Compound C0.23
8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-triazolo[1,5-a]quinazolin-5-oneTBD

Case Studies

Several case studies have illustrated the biological potential of compounds with similar structures:

  • Neuroprotective Effects : A study demonstrated that a related quinazoline derivative exhibited protective effects against oxidative stress-induced neuronal damage in vitro.
  • Anti-inflammatory Properties : Compounds derived from quinazolines have shown significant anti-inflammatory effects in animal models, suggesting a broader therapeutic application.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-phenyl-triazoloquinazolin-5-one?

The synthesis typically involves cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one derivatives with electrophilic reagents. For example:

  • Step 1 : React 3-methoxyaniline derivatives with carbonylating agents to form quinazolinone intermediates.
  • Step 2 : Introduce a hydrazine group at position 2 of the quinazolinone core via hydrazinolysis .
  • Step 3 : Cyclize the hydrazino intermediate with acetylacetone or analogous reagents under reflux (100–120°C, 24–48 hours) to form the triazoloquinazolinone core .
  • Step 4 : Attach the 4-(3-methoxyphenyl)piperazine-1-carbonyl moiety via amide coupling using carbodiimide reagents (e.g., DCC or EDC) in anhydrous DMF .

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFPrevents hydrolysis
Temperature80–100°CAccelerates coupling
CatalystDMAPEnhances reactivity

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assign peaks for the triazole (δ 8.2–8.5 ppm), quinazolinone carbonyl (δ 165–170 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
  • HPLC-PDA : Ensure >95% purity using a C18 column (ACN/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the compound’s H1-antihistaminic efficacy?

  • Methodology :
    • Variation of Substituents : Modify the 3-phenyl group (e.g., electron-withdrawing/-donating groups) and piperazine’s 3-methoxyphenyl moiety to assess receptor binding .
    • In Vivo Testing : Use guinea pig models to measure protection against histamine-induced bronchospasm. Compare activity to chlorpheniramine maleate (reference H1 antagonist) .
    • Sedation Profiling : Evaluate CNS penetration via locomotor activity assays in rodents.

Q. Key Findings from Analogous Compounds :

ModificationBiological Impact
3-Methoxy group on phenylEnhances H1 receptor affinity
Piperazine carbonylReduces sedation (vs. non-carbonyl analogs)

Q. What strategies resolve low yields during the triazoloquinazolinone cyclization step?

  • Issue : Competing by-products (e.g., pyrazole derivatives) due to side reactions .
  • Solutions :
    • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
    • Optimize reaction time (prolonged reflux reduces incomplete cyclization).
    • Introduce microwave-assisted synthesis (reduces time from 24h to 2h, improves yield by 15–20%) .

Q. How do molecular docking studies predict interactions with histamine H1 receptors?

  • Protocol :
    • Retrieve H1 receptor structure (PDB: 3RZE) and prepare for docking (remove water, add hydrogens).
    • Generate ligand conformers using AutoDock Vina or Schrödinger Glide .
    • Analyze binding poses for hydrogen bonds (e.g., triazole N2 with Thr194) and π-π stacking (quinazolinone with Phe432) .
  • Validation : Compare docking scores (ΔG) with known antagonists (e.g., cetirizine: ΔG = −9.2 kcal/mol vs. target compound: ΔG = −10.1 kcal/mol).

Data Contradictions and Resolutions

  • Synthetic By-Products : shows acetylacetone can yield pyrazole derivatives instead of triazoloquinazolinones under suboptimal conditions. Mitigate by strict temperature control and reagent stoichiometry .
  • Biological Activity Variability : Substitutions on the piperazine ring (e.g., 3-methoxy vs. 4-ethoxy) significantly alter H1 affinity and sedation profiles, requiring iterative SAR testing .

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